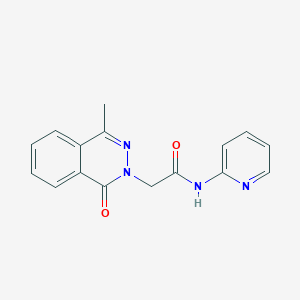

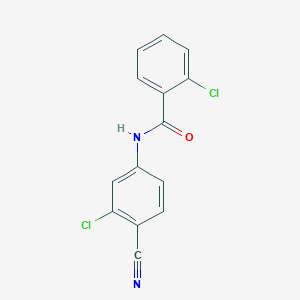

2-chloro-N-(3-chloro-4-cyanophenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-chloro-N-(3-chloro-4-cyanophenyl)benzamide and its derivatives involves several key steps, including acylation and substitution reactions. The compound has been synthesized through efficient methodologies, highlighting the versatility and reactivity of the cyanomethylene functionality in constructing new heterocycles hybrid with various moieties. These synthetic approaches provide a basis for the development of novel compounds with enhanced properties and potential applications in various fields, such as insecticidal activities (Mohamed et al., 2020).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been extensively studied using X-ray crystallography and spectroscopic techniques. These studies reveal important details about the geometric configuration, bond lengths, and angles, contributing to a deeper understanding of the compound's chemical behavior. The analyses show how the molecular structure impacts the compound's reactivity and stability, providing insights into its chemical properties and potential applications (Demir et al., 2016).

Applications De Recherche Scientifique

Synthesis and Antipathogenic Activity

Research has focused on synthesizing derivatives such as acylthioureas with potential antipathogenic activity. These compounds have been tested for their interactions with bacterial cells, showing significant anti-microbial and antibiofilm properties, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011).

Copolymerization Processes

The radical copolymerization of monohalogenphenyl maleimides with styrene and butadiene has been explored to determine monomer reactivity ratios and study the thermal stability and flammability of the resulting copolymers (Bezděk & Hrabák, 1979).

Theoretical Analysis and Characterization

Studies have conducted detailed theoretical analyses, including crystal structure analysis, spectral investigations (IR, NMR, UV-Vis), and calculations (DFT, NBO, NLO) on benzoyl-N-(chlorophenyl)-oxo-phenylpropanamides. These investigations provide insights into the molecular structure, electronic properties, and potential applications of these compounds in various fields (Demir et al., 2016).

Anti-Tubercular Applications

Ultrasound-assisted synthesis has been utilized to create derivatives with promising anti-tubercular activity. These studies include in vitro evaluations against Mycobacterium tuberculosis and cytotoxicity tests, highlighting the therapeutic potential of these compounds (Nimbalkar et al., 2018).

Coordination and Reactivity Studies

Research on the synthesis, coordination, and reactivity of isocyanides and their complexes with Pt(II) and Pd(II) metal ions has been performed. These studies explore the formation of benzoxazin-2-ylidene derivatives and their potential applications in material science and catalysis (Facchin et al., 2002).

Propriétés

IUPAC Name |

2-chloro-N-(3-chloro-4-cyanophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2O/c15-12-4-2-1-3-11(12)14(19)18-10-6-5-9(8-17)13(16)7-10/h1-7H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQRBWOGNYFEYKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)C#N)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]acetamide](/img/structure/B5516396.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5516401.png)

![N-cyclohexyl-4-[(diethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5516417.png)

![1-[2-(1H-indol-3-yl)-1-methylethyl]-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B5516419.png)

![N'-(2,3-dimethoxybenzylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5516423.png)

![7-(2-furyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5516430.png)

![1-acetyl-3-[(4-methoxyphenyl)diazenyl]-1H-indole](/img/structure/B5516450.png)

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-1-cyclopropyl-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5516456.png)

![S-[2-(4-methoxyphenyl)-2-oxoethyl] phenylthiocarbamate](/img/structure/B5516490.png)

![ethyl 4-[(2-methylphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5516504.png)